molecular formula C8H14N2OS B1532189 hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide CAS No. 1240529-47-8

hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide

Cat. No. B1532189
M. Wt: 186.28 g/mol
InChI Key: XYTSWSRPTJQXAQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide, also known as TH588, is a synthetic compound . It has a molecular weight of 186.28 .


Molecular Structure Analysis

The InChI code for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is 1S/C8H14N2OS/c9-8(12)7-4-10-3-1-2-6(10)5-11-7/h6-7H,1-5H2,(H2,9,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and chemical properties of compounds related to hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide. For example, studies have shown the formation of unexpected pyrrolo[2,3-b]quinoxaline derivatives through reactions involving morpholine derivatives, illustrating the complex chemical behavior and potential for creating novel compounds with unique structures and properties (Ali Keivanloo et al., 2010).

Antimicrobial Activities

Morpholine derivatives, including structures similar to hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide, have been investigated for their antimicrobial properties. Research indicates that certain morpholine-containing compounds exhibit antimicrobial and antiurease activities, suggesting potential applications in the development of new antimicrobial agents (H. Bektaş et al., 2012).

Material Sciences and Thermal Properties

The thermal behavior and decomposition of dithiocarbamate salts, which are structurally related to hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide, have been studied, providing insights into their stability and decomposition pathways. This information is crucial for applications in material sciences, where thermal stability is a key factor (Luiz Antônio Ramos et al., 2008).

Complex Formation and Coordination Chemistry

Research has also focused on the synthesis and properties of complex compounds involving morpholine carbothioamide derivatives. These studies contribute to understanding how these compounds interact with metals, forming coordination complexes with potential applications in catalysis and material sciences (V. Bon et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and it may cause skin or eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c9-8(12)7-4-10-3-1-2-6(10)5-11-7/h6-7H,1-5H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTSWSRPTJQXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Reactant of Route 2
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Reactant of Route 3
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Reactant of Route 4
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Reactant of Route 5
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Reactant of Route 6
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide

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